molecular formula C7H11F2N B1527044 cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole CAS No. 1251007-27-8

cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole

Cat. No. B1527044
CAS RN: 1251007-27-8
M. Wt: 147.17 g/mol
InChI Key: HQFKSNZDIHXZME-OLQVQODUSA-N
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Description

“Cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole” is a chemical compound used as an intermediate in pharmaceutical research and development . It has a molecular formula of C7H11F2N and a molecular weight of 147.17 g/mol.

Scientific Research Applications

Chemical Synthesis and Structure

  • Cycloadducts and Heterocyclic Derivatives : Research includes the synthesis of primary cycloadducts like cis-2 and trans-6 of monosubstituted cycloimmonium phenacylides with DMAD, leading to derivatives of the new heterocyclic system of pyrrolo[1,2-a][1,10]phenanthroline (Dumitrascu et al., 2001).

  • Infrared Spectra and Photochemistry : Studies on pyrrole derivatives, such as pyrrole-2-carbaldehyde, reveal the existence of cis and trans conformations and their interconversions upon UV irradiation, providing insights into the photochemical behavior of similar compounds (Giuliano et al., 2010).

  • Enantiopure Pyrrolidine Alkaloids Synthesis : The use of enantiopure cis-2,5-disubstituted pyrrolidine building blocks derived from cocaine illustrates the significance of cis-structures in synthesizing complex organic compounds like alkaloids (Zhang et al., 2007).

Applications in Medicinal Chemistry

  • Anticancer Compounds : Research into cis-diammineplatinum(II) complexes, which include cis-structured compounds, demonstrates their potential as anticancer drugs. These studies focus on the synthesis and biological properties, including interaction with DNA and cellular uptake (Hollis et al., 1989).

  • Inhibitors of Telomerase : cis-Dichloroplatinum(II) derivatives with aromatic N-donor ligands, which mimic the cis-structure, have been synthesized and tested for inhibiting telomerase, highlighting the potential of cis-configured compounds in developing selective cancer therapies (Cavigiolio et al., 2000).

Material Science and Photovoltaics

  • Photovoltaic Structures : In the field of material science, the combination of photoactive compounds like CuInS2 with conductive polymers such as polypyrrole has been explored for creating photovoltaic structures. These studies are crucial for developing more efficient solar energy materials and devices (Bereznev et al., 2005).

properties

IUPAC Name

(3aS,6aR)-5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)1-5-3-10-4-6(5)2-7/h5-6,10H,1-4H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFKSNZDIHXZME-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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